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Compound of Interest

Compound Name: 4-Chloro-1-ethyl-piperidine

Cat. No.: B15225201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and reactivity of 4-Chloro-1-ethyl-piperidine (CAS No. 5382-26-3). This document is intended

to serve as a core resource for researchers, scientists, and professionals involved in drug

development and chemical synthesis.

Core Chemical Properties
4-Chloro-1-ethyl-piperidine is a substituted piperidine derivative. The piperidine ring is a

common scaffold in many biologically active compounds and pharmaceutical drugs. The

presence of a chlorine atom at the 4-position and an ethyl group on the nitrogen atom imparts

specific chemical characteristics that are of interest in organic synthesis and medicinal

chemistry.

Physical and Chemical Data
A summary of the key physical and chemical properties of 4-Chloro-1-ethyl-piperidine is

presented in the table below. These properties are essential for its handling, storage, and

application in experimental settings.
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Property Value Source(s)

CAS Number 5382-26-3 [1][2]

Molecular Formula C₇H₁₄ClN [3]

Molecular Weight 147.65 g/mol [1]

Boiling Point 63-64 °C (at 11 Torr) [3]

Melting Point Not available

Density (Predicted) 1.02 ± 0.1 g/cm³ [3]

Flash Point (Predicted) 67.5 ± 25.4 °C [3]

Vapor Pressure (Predicted) 0.6 ± 0.4 mmHg at 25°C [3]

Refractive Index (Predicted) 1.481 [3]

LogP (Predicted) 1.64740 [3]

Synthesis and Experimental Protocols
The synthesis of 4-Chloro-1-ethyl-piperidine can be approached through several synthetic

routes common for the preparation of N-alkyl-4-halopiperidines. While a specific detailed

protocol for this exact compound is not readily available in the searched literature, established

methods for analogous compounds provide a strong basis for its preparation.

General Synthesis Workflow
A plausible and commonly employed synthetic pathway for 4-Chloro-1-ethyl-piperidine
involves the chlorination of a corresponding hydroxyl precursor. This general workflow is

depicted in the diagram below.
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Caption: General synthesis workflow for 4-Chloro-1-ethyl-piperidine.

Postulated Experimental Protocol: Chlorination of 1-
Ethyl-4-piperidinol
This protocol is based on the common laboratory practice for the conversion of secondary

alcohols to alkyl chlorides using thionyl chloride.

Materials:

1-Ethyl-4-piperidinol

Thionyl chloride (SOCl₂)

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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Triethylamine (optional, as a base)

Saturated aqueous sodium bicarbonate solution

Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware for organic synthesis under anhydrous conditions

Procedure:

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping

funnel, and a reflux condenser with a drying tube, dissolve 1-Ethyl-4-piperidinol in anhydrous

dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution in an ice bath to 0 °C.

Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. An

equimolar amount or a slight excess of thionyl chloride is typically used. If a base is used,

triethylamine (1.1 equivalents) can be added prior to the thionyl chloride.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and carefully quench by

slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate to

neutralize the excess thionyl chloride and hydrochloric acid formed.

Separate the organic layer, and extract the aqueous layer with dichloromethane.

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate

or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude 4-Chloro-1-ethyl-piperidine by vacuum distillation.
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Reactivity and Potential Applications
The chemical reactivity of 4-Chloro-1-ethyl-piperidine is primarily dictated by the C-Cl bond at

the 4-position and the tertiary amine functionality.

Nucleophilic Substitution at C4
The chlorine atom at the 4-position is a leaving group and can be displaced by various

nucleophiles. This allows for the introduction of a wide range of functional groups at this

position, making 4-Chloro-1-ethyl-piperidine a useful intermediate for the synthesis of more

complex piperidine derivatives. The reactivity can be influenced by the nature of the

nucleophile and the reaction conditions.

4-Chloro-1-ethyl-piperidine

4-Substituted-1-ethyl-piperidine

Substitution

Chloride (Cl⁻)

Displacement

Nucleophile (Nu⁻)

Attack at C4

Click to download full resolution via product page

Caption: Nucleophilic substitution at the C4 position of 4-Chloro-1-ethyl-piperidine.

Biological Significance of Substituted Piperidines
The piperidine moiety is a key structural component in numerous pharmaceuticals and

biologically active natural products.[4] Derivatives of piperidine have shown a wide range of

biological activities, including but not limited to, analgesic, anti-inflammatory, and neuroleptic

properties. The synthesis of novel substituted piperidines is therefore a significant area of
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research in medicinal chemistry. 4-Chloro-1-ethyl-piperidine serves as a valuable building

block in this context, enabling the exploration of new chemical space for drug discovery.

Spectroscopic Data
Detailed spectroscopic data for 4-Chloro-1-ethyl-piperidine is not widely published. However,

based on the known spectra of similar compounds such as 4-chloro-1-methylpiperidine and

other N-ethylpiperidines, the expected spectral characteristics can be predicted. Researchers

are advised to acquire and interpret their own analytical data for this compound.

¹H NMR: The spectrum would be expected to show signals for the ethyl group (a quartet and

a triplet) and complex multiplets for the piperidine ring protons. The proton at the C4 position

would likely appear as a multiplet, with its chemical shift influenced by the electronegativity of

the chlorine atom.

¹³C NMR: The spectrum would show distinct signals for the two carbons of the ethyl group

and the five carbons of the piperidine ring. The carbon atom bonded to the chlorine (C4)

would be shifted downfield compared to the other methylene carbons of the ring.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak

(M+) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.

Fragmentation patterns would likely involve the loss of the ethyl group, the chlorine atom,

and cleavage of the piperidine ring.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching

vibrations of the alkyl groups and the piperidine ring, C-N stretching, and a C-Cl stretching

vibration in the fingerprint region.

Safety and Handling
As with all chlorinated organic compounds and tertiary amines, 4-Chloro-1-ethyl-piperidine
should be handled with appropriate safety precautions. It is likely to be an irritant to the skin,

eyes, and respiratory system. Use in a well-ventilated fume hood and wear appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For

detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
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Disclaimer: This document is intended for informational purposes for a technical audience and

is based on publicly available data. All laboratory work should be conducted with appropriate

safety measures and in accordance with institutional and regulatory guidelines. The

experimental protocol provided is a general guideline and may require optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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